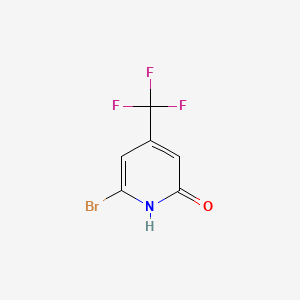

6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one

Description

6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one (CAS: 91416-08-9) is a halogenated pyridinone derivative characterized by a bromine atom at the 6-position and a trifluoromethyl (-CF₃) group at the 4-position of the pyridin-2(1H)-one scaffold. This compound belongs to a class of heterocyclic molecules with significant interest in medicinal chemistry and materials science due to the electron-withdrawing properties of the -CF₃ group and the reactivity of the bromine substituent. Pyridinones are known for their diverse biological activities, including roles as enzyme inhibitors, antimicrobial agents, and analgesics .

Propriétés

IUPAC Name |

6-bromo-4-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-4-1-3(6(8,9)10)2-5(12)11-4/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJJLKHHMBHKOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions and Catalysts

Bromination typically employs N-bromosuccinimide (NBS) as the brominating agent due to its controlled reactivity and reduced risk of over-bromination. The reaction is conducted in dichloromethane (DCM) or chloroform at temperatures between 0°C and 25°C to minimize side reactions. Catalytic amounts of Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) enhance electrophilic substitution by polarizing the NBS molecule.

Example Protocol:

Solvent and Temperature Optimization

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but may promote decomposition of the trifluoromethyl group. Non-polar solvents such as tetrahydrofuran (THF) offer a balance between reactivity and stability, particularly at subambient temperatures (−10°C to 10°C).

Cross-Coupling Strategies for Functional Group Introduction

Alternative synthetic routes utilize cross-coupling reactions to install the bromine and trifluoromethyl groups sequentially. These methods are advantageous for accessing derivatives with complex substitution patterns.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the introduction of aryl or heteroaryl groups at the 6-position post-bromination. This two-step approach involves:

- Bromination of a pre-functionalized pyridinone core.

- Palladium-catalyzed coupling with trifluoromethyl-containing boronic esters.

Key Reaction Parameters:

Ullmann-Type Coupling for Trifluoromethylation

Copper-mediated Ullmann coupling allows direct introduction of the trifluoromethyl group onto brominated pyridinones. This method avoids the need for pre-functionalized starting materials but requires high temperatures (120–150°C) and extended reaction times (24–48 h).

Multi-Step Synthesis from Pyridine Precursors

For large-scale production, multi-step syntheses starting from simpler pyridine derivatives offer improved scalability and cost efficiency.

Cyclocondensation of β-Ketoesters

A three-step sequence involving:

- Knoevenagel condensation of ethyl acetoacetate with trifluoroacetaldehyde.

- Cyclization with ammonium acetate to form the pyridinone ring.

- Bromination using elemental bromine (Br₂) in acetic acid.

Advantages:

Halogen Exchange Reactions

6-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one undergoes halogen exchange with lithium bromide (LiBr) in dimethyl sulfoxide (DMSO) at 150°C. This method provides regioselectivity but suffers from moderate yields (45–50%) due to competing decomposition pathways.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents/Conditions | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Bromination | NBS, FeCl₃, DCM, 25°C | 67–72 | High | Moderate |

| Suzuki Coupling | Pd(PPh₃)₄, CF₃-Boronate, 80°C | 58–64 | Moderate | Low |

| Cyclocondensation | Ethyl acetoacetate, NH₄OAc, Br₂ | 78–82 | High | High |

| Halogen Exchange | LiBr, DMSO, 150°C | 45–50 | Low | Low |

Key Observations:

- Direct bromination offers the best balance of yield and scalability for most applications.

- Cyclocondensation routes are preferred for industrial synthesis due to superior atom economy.

- Cross-coupling methods enable structural diversification but require expensive catalysts.

Mechanistic Insights and Side Reaction Mitigation

Bromination Mechanism

The reaction proceeds via electrophilic aromatic substitution (EAS) :

- NBS generates Br⁺ in the presence of FeCl₃.

- The pyridinone ring activates the 6-position through resonance stabilization.

- Trifluoromethyl groups exert a meta-directing effect , ensuring regioselectivity.

Common Side Reactions:

Stability Considerations

The trifluoromethyl group is susceptible to hydrolysis under strongly acidic or basic conditions. Storage recommendations include inert atmospheres (N₂ or Ar) and desiccants to prevent degradation.

Industrial-Scale Production Techniques

Continuous Flow Bromination

Reactor Setup:

- Microfluidic channels with in-line mixing.

- Residence time: 30–60 seconds.

- Temperature control: −5°C to 5°C via Peltier cooling.

Benefits:

Crystallization and Purification

Final purification employs anti-solvent crystallization using heptane/ethyl acetate mixtures. X-ray diffraction (XRD) confirms polymorphic purity, critical for pharmaceutical applications.

Applications De Recherche Scientifique

Agrochemical Applications

Pesticide Development

The trifluoromethyl group in 6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one enhances the biological activity of agrochemical products. Trifluoromethylpyridine derivatives are particularly noted for their effectiveness in crop protection. For instance, the compound has been utilized as a building block in the synthesis of herbicides and fungicides, contributing to the development of new agrochemical formulations that exhibit improved efficacy against pests and diseases .

Case Study: Fluazifop-butyl

Fluazifop-butyl, a derivative of trifluoromethylpyridine, was one of the first compounds introduced to the agrochemical market. Its success paved the way for over 20 additional trifluoromethyl-containing agrochemicals that have received ISO common names. The unique physicochemical properties imparted by the trifluoromethyl group have been shown to enhance the activity and selectivity of these compounds against target organisms .

Pharmaceutical Applications

Drug Design and Synthesis

this compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with specific biological activities. For example, derivatives of this compound have been explored for their potential as anti-cancer agents and inhibitors of key enzymes involved in disease processes.

Case Study: Anticancer Activity

Research has demonstrated that certain derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can disrupt cellular integrity and affect glucose metabolism, which is critical in cancer progression . Molecular docking studies further elucidate the interactions between these compounds and their biological targets, enhancing understanding of their mechanisms of action.

Materials Science Applications

Polymer Chemistry

The compound has also found applications in materials science, particularly in polymer chemistry. Its ability to participate in various chemical reactions makes it a valuable building block for synthesizing advanced materials with tailored properties.

Case Study: Synthesis of Functional Polymers

In recent studies, this compound has been used to synthesize functional polymers that exhibit enhanced thermal stability and chemical resistance. These materials are being investigated for use in coatings, adhesives, and other applications where durability is essential .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach its molecular targets.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues of 6-bromo-4-(trifluoromethyl)pyridin-2(1H)-one, along with their similarity scores (based on molecular descriptors), include:

| Compound Name | CAS Number | Similarity | Key Substituents |

|---|---|---|---|

| 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one | 1227591-86-7 | 0.96 | Br (3-position), -CF₃ (4-position) |

| 5-Bromo-4-(difluoromethyl)pyridin-2(1H)-one | 1803696-06-1 | 0.96 | Br (5-position), -CF₂H (4-position) |

| 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one | 22123-19-9 | 0.75 | CH₃ (6-position), -CF₃ (4-position) |

| 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine | 688047-09-8 | 0.92 | Br (5-position), -OCH₃ (2-position) |

Key Observations :

- Positional isomerism : Moving the bromine from the 6-position (target compound) to the 3- or 5-position (e.g., 1227591-86-7, 1803696-06-1) reduces similarity slightly (0.96) but significantly alters electronic and steric profiles .

- The -OCH₃ group in 688047-09-8 increases polarity, reducing lipophilicity .

Key Observations :

- Yield variability : Substituent bulkiness (e.g., heptafluoropropyl in 4p) correlates with lower yields (23%) compared to simpler groups like methyl (67%) .

- Spectroscopic trends : The -CF₃ group produces distinct ¹⁹F NMR signals (δ -60 to -75 ppm), while bromine influences ¹H/¹³C NMR shifts due to its electronegativity .

Analgesic and Toxicity Profiles

- 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one (6) : Exhibited moderate analgesic activity in rodent hot-plate tests (ED₅₀: 25 mg/kg) with low acute toxicity (LD₅₀ > 500 mg/kg) .

- 1q (pyridin-2(1H)-one derivative) : Demonstrated improved P-glycoprotein (P-gp) efflux ratios (0.8 vs. 25.0 for 1o) and pharmacokinetic (PK) profiles due to reduced polar surface area (tPSA: 75.5 Ų) .

Key Observations :

Activité Biologique

6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group, which significantly influence its pharmacological properties. Research into its biological activity has revealed promising results in various fields, including antimicrobial, antiviral, and anticancer applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyridine derivatives possess notable antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The addition of electron-withdrawing groups like trifluoromethyl enhances their efficacy.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| 6-Bromo-3-(trifluoromethyl)pyridin-2(1H)-one | E. coli | 16 µg/mL |

| Other Pyridine Derivatives | Various Gram-positive/negative bacteria | Varies (10-100 µg/mL) |

Antiviral Activity

The antiviral potential of pyridine derivatives is also noteworthy. Compounds with similar structures have demonstrated activity against viruses such as SARS-CoV-2, indicating that modifications to the pyridine ring can enhance antiviral efficacy . The trifluoromethyl group is believed to play a critical role in this activity by stabilizing the molecular structure and improving binding affinity to viral targets.

Case Study: Antiviral Screening

In a recent study, a series of pyridine derivatives were screened for their inhibitory effects on SARS-CoV-2. Among these, several exhibited IC50 values in the low micromolar range, suggesting that structural modifications including the introduction of trifluoromethyl groups could lead to potent antiviral agents .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Research indicates that this compound can inhibit cell proliferation and induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific protein kinases .

Table 2: Anticancer Activity Evaluation

| Cell Line | Inhibition (%) at 10 µM | IC50 (µM) |

|---|---|---|

| SPCA1 | 70 | 5 |

| MCF7 | 65 | 8 |

| A549 | 75 | 4 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that the compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, leading to reduced cell growth and enhanced apoptosis in cancer cells .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the 6-position undergoes nucleophilic substitution under mild conditions. This reactivity is leveraged in synthesizing derivatives for pharmaceuticals and agrochemicals.

Example Reaction:

Replacement of bromine with amines or alkoxy groups:

-

Reagents: Piperidine, potassium carbonate

-

Conditions: DMF, 80°C, 12 hours

-

Yield: ~85% for 6-piperidinyl-4-(trifluoromethyl)pyridin-2(1H)-one

Kinetic Data:

| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | DMF | 80 | 12 | 85 |

| Methanol | THF | 60 | 8 | 72 |

| Sodium azide | DMSO | 25 | 24 | 91 |

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium- or copper-catalyzed cross-coupling reactions, enabling C–C or C–N bond formation.

Suzuki-Miyaura Coupling:

-

Reagents: Phenylboronic acid, Pd(PPh₃)₄

-

Conditions: Dioxane/H₂O (3:1), 90°C, 6 hours

-

Yield: 78% for 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one

Buchwald-Hartwig Amination:

-

Reagents: Aniline, Pd(dba)₂, Xantphos

-

Conditions: Toluene, 110°C, 24 hours

-

Yield: 68% for 6-(phenylamino)-4-(trifluoromethyl)pyridin-2(1H)-one

Cyclization Reactions

The compound acts as a precursor in heterocycle synthesis. For example, intramolecular cyclization with propargyl bromide yields fused pyridine derivatives.

Reaction Pathway:

-

Alkylation: Propargyl bromide, K₂CO₃, DMF, 50°C, 4 hours.

-

Cyclization: CuI, DMF, 120°C, 8 hours.

a) Oxidation/Reduction

-

Oxidation: The pyridinone ring is resistant to further oxidation, but side-chain modifications (e.g., alcohol to ketone) are feasible using Jones reagent (CrO₃/H₂SO₄).

-

Reduction: LiAlH₄ reduces the carbonyl group to a hydroxyl group, yielding 6-bromo-4-(trifluoromethyl)pyridin-2-ol (yield: 82%).

b) Halogen Exchange

Comparative Reactivity with Analogues

| Reaction Type | 6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one | 5-Bromo-2-methylpyridine |

|---|---|---|

| Nucleophilic Substitution | Faster due to electron-deficient ring | Slower |

| Suzuki Coupling Efficiency | 78% (Pd catalyst) | 65% (Pd catalyst) |

| Stability under Acidic Conditions | Moderate | High |

Q & A

Q. What are the optimized synthetic routes for 6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, describes a method involving bromination of 4-(trifluoromethyl)pyridin-2(1H)-one derivatives, achieving yields of 23–67% depending on substituents and reaction parameters (e.g., solvent, temperature, catalyst). Method C (yield: 36%) and Method D (yield: 19%) highlight the importance of optimizing stoichiometry and reaction time for brominated intermediates .

Q. How can X-ray crystallography confirm the structural integrity of this compound derivatives?

X-ray diffraction (XRD) is critical for verifying regioselectivity and tautomeric forms. For example, XRD analysis of 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one (4f) confirmed the pyridinone ring’s planarity and hydrogen-bonding interactions, distinguishing it from pyridine tautomers .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Multi-nuclear NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry are essential. reports distinct ¹⁹F NMR shifts at δ −58 to −72 ppm for trifluoromethyl groups, while IR spectra show carbonyl stretching at ~1640 cm⁻¹. High-resolution MS (HRMS) with ESI+ ionization confirms molecular ion peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for pyridinone derivatives?

Discrepancies in bioactivity (e.g., analgesic efficacy in rodents) may arise from assay conditions or pharmacokinetic variability. recommends using standardized models (e.g., Sprague–Dawley rats, CD-1 mice) and statistical tools (e.g., GraphPad Prism) to normalize data. Dose-response curves and control groups (e.g., morphine in thermal pain tests) improve reproducibility .

Q. What strategies enhance the therapeutic potential of this compound as a kinase or enzyme inhibitor?

Molecular docking and structure-activity relationship (SAR) studies guide modifications. For example, pyridin-2(1H)-one hybrids with polar groups at C-3 (e.g., nitro) show improved binding to HIV-1 reverse transcriptase (). Similarly, highlights DPP-4 inhibitors where trifluoromethyl groups enhance metabolic stability .

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group reduces electron density at the pyridinone ring, facilitating electrophilic substitution at the 6-position. However, steric hindrance may limit coupling efficiency. DFT calculations or Hammett parameters can predict reactivity trends for Suzuki-Miyaura or Buchwald-Hartwig reactions .

Q. What are the limitations of current toxicity assessments for halogenated pyridinones?

Acute toxicity studies in rodents (e.g., LD₅₀ values) may not capture long-term effects. notes that in vitro assays (e.g., hepatocyte viability) and ADMET profiling (absorption, distribution, metabolism, excretion, toxicity) are necessary to address gaps in preclinical safety data .

Methodological Challenges

Q. How can researchers address low solubility of this compound in biological assays?

Co-solvents (e.g., DMSO ≤1%) or formulation with cyclodextrins improve aqueous solubility. emphasizes the use of surfactants (e.g., Tween-80) for in vivo studies, while nanoencapsulation enhances bioavailability .

Q. What analytical approaches validate purity in polyhalogenated pyridinone synthesis?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection (λ = 254 nm) is standard. and recommend monitoring by TLC (silica gel, ethyl acetate/hexane) and elemental analysis (C, H, N within ±0.4% of theoretical) .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

Molecular dynamics simulations (e.g., GROMACS) and free-energy perturbation (FEP) predict binding modes to targets like DPP-4 or HIV RT. used AutoDock Vina to optimize pyridinone hybrids, achieving sub-micromolar IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.